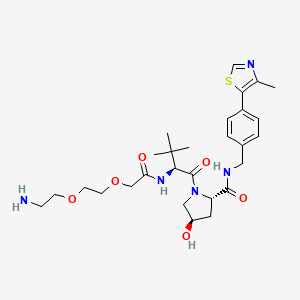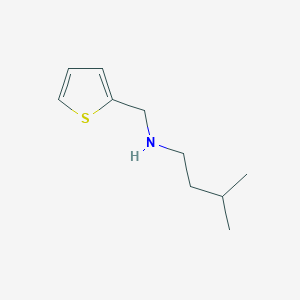![molecular formula C8H10N2O3 B2526169 2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid CAS No. 1518990-83-4](/img/structure/B2526169.png)
2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid is a derivative of pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d][1,3]oxazine, which are heterocyclic compounds featuring a pyrazole ring fused to other ring structures. These compounds are of interest due to their potential pharmacological properties and their use as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives has been reported through the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate in acetic acid, leading to intramolecular cyclization and the formation of 7-oxo-6-[pyrazol-3'(5')-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines . Similarly, pyrazolo[3,4-d][1,3]oxazine derivatives have been synthesized efficiently in a three-step procedure involving treatment of pyrazolamines with aqueous formaldehyde in the presence of acetic acid, proceeding through an intramolecular etherification process .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using NMR spectroscopy and X-ray diffraction analysis. For instance, the structure of N-methyl derivatives of pyrazolo[1,5-a]pyrimidine was confirmed by these methods . The molecular conformations of imidazo[1,2-a]pyridine derivatives, which are structurally related to the compound of interest, have been discussed based on 1H NMR spectral and X-ray data .
Chemical Reactions Analysis
The chemical reactivity of these compounds involves various reactions such as Michael addition, cross-dehydrogenative coupling, and intramolecular cyclization. The Michael addition has been used to prepare (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines . Cross-dehydrogenative coupling reactions have been employed to synthesize pyrazolo[1,5-a]pyridine derivatives . Intramolecular cyclization has been a key step in the formation of pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d][1,3]oxazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their heterocyclic structures and substituents. The presence of acetic acid functional groups in the synthesis suggests that these compounds may exhibit acidic properties. The solubility, melting points, and stability of these compounds can vary based on their molecular structure and the nature of the substituents. The 1H and 13C NMR, IR, and mass spectroscopic measurements have been used to elucidate the structures and provide insight into the physical properties of related compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
- An efficient synthesis process for novel 6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine derivatives, showcasing the compound's versatility in chemical synthesis. This synthesis involves treatment with aqueous formaldehyde in the presence of acetic acid, highlighting a method for creating related compounds (R. Abonía et al., 2010).
- Studies on the preparation and reactions of specific oxazin derivatives indicate their potential in forming heterocyclic systems with significant biocidal properties against various bacteria and fungi, suggesting the compound's role in developing new antimicrobial agents (M. Youssef et al., 2011).
Biological and Chemical Activities
- Research on the germination inhibitory constituents from Erigeron annuus identified compounds related to acetic acid derivatives as active ingredients affecting seed germination, showcasing the biological activity of such compounds in plant growth regulation (H. Oh et al., 2002).
- A study on a novel pyrazoline derivative for zinc ion detection emphasizes the compound's high selectivity and sensitivity, indicating its potential use in chemical sensors for metal ions (Zhong-Liang Gong et al., 2011).
Herbicidal Activities
- Synthesis and evaluation of thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives, as analogues to commercial herbicides, demonstrate the compound's relevance in developing new agrochemicals with enhanced activity against specific weed species (S. Hegde, M. Mahoney, 1993).
Advanced Materials and Sensing Applications
- The development of Mannich bases bearing the pyrazolone moiety for electrochemical studies highlights the compound's utility in creating materials with specific electronic properties, potentially applicable in sensors and other electronic devices (K. Naik et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-8(12)5-6-4-7-10(9-6)2-1-3-13-7/h4H,1-3,5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZIBBSZULIYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)CC(=O)O)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-2-[(3,4,5-trifluorophenyl)amino]acetamide](/img/structure/B2526086.png)


![1-(2-Chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]methanesulfonamide](/img/structure/B2526089.png)
![N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]prop-2-enamide](/img/structure/B2526091.png)



![diethyl 2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2526095.png)
![7-cyclopropyl-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2526096.png)


![2-chloro-N-[4-cyano-3-(trifluoromethyl)benzenesulfonyl]pyridine-4-carboxamide](/img/structure/B2526100.png)
